molecular formula C10H14ClN B1386916 3-Phenylpyrrolidine hydrochloride CAS No. 857281-02-8

3-Phenylpyrrolidine hydrochloride

Cat. No. B1386916
M. Wt: 183.68 g/mol
InChI Key: DNSSGEPIODMCQR-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidine hydrochloride is an organic compound with the chemical formula C10H14ClN, which is composed of 3-phenylpyrrolidine molecules and hydrochloride ions .


Synthesis Analysis

Pyrrolidine compounds, including 3-Phenylpyrrolidine, are often synthesized using different cyclic or acyclic precursors. The synthetic strategies used include ring construction from these precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 3-Phenylpyrrolidine hydrochloride is C10H14ClN . The InChI code is InChI=1S/C10H13N.ClH/c1-2-4-9 (5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 3-Phenylpyrrolidine hydrochloride is 183.68 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, etc. are available .

Scientific Research Applications

Pharmacological Profiles

  • 5-HT2A Receptor Antagonism : The derivative R-96544, a form of 3-Phenylpyrrolidine hydrochloride, exhibits significant inhibition of platelet aggregation induced by serotonin. This suggests its potential as a novel 5-HT2A receptor antagonist with potent, competitive, and selective activity (Ogawa et al., 2002).

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has been conducted on synthesizing various 3-phenylpyrrolidines and evaluating their dopamine binding affinity. These studies are crucial for understanding the structural requirements for receptor binding (Crider et al., 1992).
  • Catalytic Arylation : Studies on N-phenylpyrrolidine have led to the development of methods for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, providing insights into functional group chemistry (Sezen & Sames, 2005).

Biological Activity

  • Antimicrobial Activity : Derivatives of 3-Phenylpyrrolidine, such as 1-phenylpyrrolidine-2, 5-diones, have shown significant antimicrobial activity against a range of pathogenic microbes. This highlights its potential in developing new antimicrobial agents (Fujinami et al., 1971).
  • Inhibitors of Oestrogen Sulphatase : The study of 3-phenylpyrrolidine derivatives as inhibitors of oestrogen sulphatase offers a potential avenue for therapeutic applications in hormone-dependent diseases (Hassanzadeh et al., 2006).

Spectroscopic Analysis

  • Spectroscopic Characterization : Spectroscopic techniques have been employed to analyze the structural and electronic properties of 3-Phenylpyrrolidine derivatives, contributing to the understanding of their chemical and physical behaviors (Devi et al., 2018).

Safety And Hazards

3-Phenylpyrrolidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Pyrrolidine compounds, including 3-Phenylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSSGEPIODMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656999
Record name 3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidine hydrochloride

CAS RN

857281-02-8
Record name 3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylpyrrolidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 89 mg (0.35 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione in DCE (5 mL) was added 97 mg (0.35 mmol) of (3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde in DCE (5 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (113 mg, 0.53 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The reaction mixture was filtered, purified by semi-preparative HPLC (Method B) and lyophilized to give (3S,4S)-1-(3,3-dimethyl-butyryl)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine hydrochloride (16 mg, 8%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EF Elslager, J Clarke, LM Werbel… - Journal of Medicinal …, 1972 - ACS Publications
Eleven 2, 4-diamino-6-(heterocyclic) quinazolines (VI) were prepared by condensing 5-chloro-2-nitrobenzonitrile (III) with the appropriate saturated heterocycle to give the …
Number of citations: 2 pubs.acs.org
GJ Morriello, RJ DeVita, SG Mills, JR Young… - Bioorganic & medicinal …, 2008 - Elsevier
… To a solution of 2-(benzylamino)methyl-4-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-phenylpyrrolidine hydrochloride (25 mg, 0.04 mmol) and DIEA (30 mL, 0.16 mmol) in …
Number of citations: 27 www.sciencedirect.com
MJ Powell, WA Coty, AJ Sanchez - system, 1986 - researchgate.net
[57] ABSTRACT Novel chemical analogs of the methadone metabolite 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine (EDDP) are disclosed. The derivatives can be used for …
Number of citations: 0 www.researchgate.net
K Novotna, AG Thomas, O Stepanek, B Murphy… - European Journal of …, 2023 - Elsevier
Neutral sphingomyelinase 2 (nSMase2) has gained increasing attention as a therapeutic target to regulate ceramide production in various disease conditions. Phenyl (R)-(1-(3-(3,4-…
Number of citations: 3 www.sciencedirect.com
EJ Fornefeld, AJ Pike - The Journal of Organic Chemistry, 1979 - ACS Publications
… l,2-Dimethyl-3-hydroxy-3-phenylpyrrolidine Hydrochloride (10) . When 0.73 g of ketone 8 was hydrogenated until absorption ceased, 0.49 g of the pyrrolidine hydrochloride 10 was …
Number of citations: 35 pubs.acs.org
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
RE Stenseth - 1961 - search.proquest.com
Since this dissertation de als with the reaction of basic nitriles with hydrogen chloride to rorn 2-ininopolynethylenimine S, the hydrolysis of the 2-imino compounds to the corre-sponding …
Number of citations: 2 search.proquest.com

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